Methyl 6-(difluoromethoxy)nicotinate
Description
Methyl 6-(difluoromethoxy)nicotinate (CAS: 1375098-06-8) is a nicotinic acid derivative characterized by a difluoromethoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol . The compound is stored under inert conditions (2–8°C) due to its sensitivity, and it carries hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions during handling .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
methyl 6-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-6(11-4-5)14-8(9)10/h2-4,8H,1H3 |
InChI Key |
LFIBWARSZWWCFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical properties of Methyl 6-(difluoromethoxy)nicotinate and related compounds:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, trifluoromethyl (in CAS 221313-10-6) is strongly electron-withdrawing, increasing lipophilicity and possibly altering reactivity in catalytic reductions . Hydroxymethyl (CAS 56026-36-9) introduces polarity, improving aqueous solubility but reducing metabolic stability compared to fluorinated derivatives .
- Steric and Aromatic Effects: Bulky substituents like 2-(trifluoromethoxy)phenyl (CAS 1261782-37-9) increase molecular weight (297.23 g/mol) and steric hindrance, which may limit reactivity in sterically sensitive reactions .
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